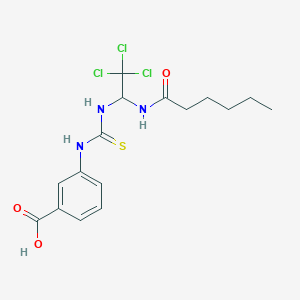

3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure ist eine komplexe organische Verbindung mit der Summenformel C16H20Cl3N3O3S. Diese Verbindung ist bekannt für ihre einzigartige Struktur, die eine Trichlorethylgruppe, eine Hexanoylaminogruppe und eine Benzoesäureeinheit umfasst.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure erfolgt typischerweise in mehreren Schritten. Eine gängige Methode umfasst die folgenden Schritte:

Bildung des Trichlorethyl-Zwischenprodukts: Der erste Schritt umfasst die Reaktion von Trichloracethylchlorid mit einem geeigneten Amin, um das Trichlorethyl-Zwischenprodukt zu bilden.

Hexanoylierung: Das Zwischenprodukt wird dann mit Hexanoylchlorid in Gegenwart einer Base wie Pyridin umgesetzt, um das Hexanoylamino-Derivat zu bilden.

Kupplung mit Benzoesäure: Der letzte Schritt beinhaltet die Kupplung des Hexanoylamino-Derivats mit Benzoesäure unter Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC), um das Endprodukt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, verwenden. Die Reaktionsbedingungen werden für höhere Ausbeuten und Reinheit optimiert. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid typically involves multiple steps. One common method includes the following steps:

Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.

Hexanoylation: The intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to form the hexanoylamino derivative.

Coupling with Benzoic Acid: The final step involves coupling the hexanoylamino derivative with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

3-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Trichlorethylgruppe kann nucleophile Substitutionsreaktionen mit Nucleophilen wie Aminen oder Thiolen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Derivaten mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

3-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Baustein für komplexere Moleküle verwendet.

Biologie: Untersucht wegen seiner möglichen Wechselwirkungen mit biologischen Molekülen und seiner Auswirkungen auf zelluläre Prozesse.

Medizin: Untersucht wegen seiner potenziellen therapeutischen Eigenschaften, einschließlich seiner Rolle als Enzyminhibitor oder Rezeptormodulator.

Industrie: Verwendet bei der Entwicklung neuer Materialien und chemischer Prozesse.

Wirkmechanismus

Der Wirkungsmechanismus von 3-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Trichlorethylgruppe kann kovalente Bindungen mit nucleophilen Stellen an Proteinen oder Enzymen bilden, was zur Inhibition oder Modulation ihrer Aktivität führt. Die Hexanoylaminogruppe kann die Lipophilie der Verbindung erhöhen und so ihr Eindringen in biologische Membranen erleichtern und ihre Bioverfügbarkeit erhöhen.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure

- 3-((((2,2,2-Trichlor-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoesäure

- 4-((((2,2,2-Trichlor-1-(heptanoylamino)ET)amino)carbothioyl)amino)benzoesäure

Einzigartigkeit

3-((((2,2,2-Trichlor-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoesäure ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen. Das Vorhandensein der Trichlorethylgruppe macht sie hochreaktiv, während die Hexanoylaminogruppe ihre Lipophilie und potenzielle Wechselwirkungen mit biologischen Zielstrukturen erhöht.

Die Vielseitigkeit und die einzigartigen Eigenschaften dieser Verbindung machen sie zu einem wertvollen Werkzeug in verschiedenen Bereichen der wissenschaftlichen Forschung.

Eigenschaften

Molekularformel |

C16H20Cl3N3O3S |

|---|---|

Molekulargewicht |

440.8 g/mol |

IUPAC-Name |

3-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoic acid |

InChI |

InChI=1S/C16H20Cl3N3O3S/c1-2-3-4-8-12(23)21-14(16(17,18)19)22-15(26)20-11-7-5-6-10(9-11)13(24)25/h5-7,9,14H,2-4,8H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26) |

InChI-Schlüssel |

ZPIOCPOQJINRTL-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[9-Chloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11971478.png)

![5-(4-tert-butylphenyl)-4-[(4-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11971482.png)

![(5E)-2-(4-chlorophenyl)-5-(4-methylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11971483.png)

![N-[(Z)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)-2-(3-phenoxyphenyl)ethenyl]benzamide](/img/structure/B11971522.png)

![2-(4-chlorophenoxy)-N-[2,2,2-trichloro-1-({4-[(E)-phenyldiazenyl]phenyl}amino)ethyl]acetamide](/img/structure/B11971525.png)

![(5Z)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11971527.png)

![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11971545.png)

![N'~1~,N'~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide](/img/structure/B11971549.png)

![2,4-dibromo-6-((E)-{[3-mercapto-5-(3-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11971550.png)

![3-(2-ethoxyphenyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11971551.png)